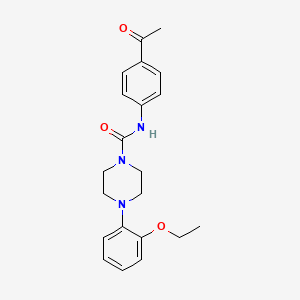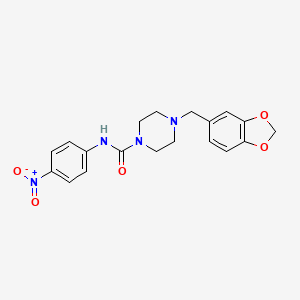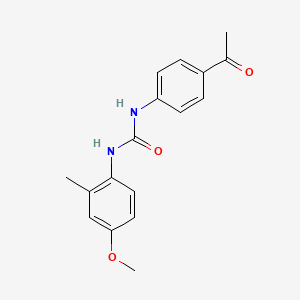
N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide, also known as AEPP, is a chemical compound that belongs to the group of piperazine derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it has been proposed that this compound may exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition may contribute to the anti-tumor and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. This compound also exhibits a wide range of biological activities, making it a useful tool for investigating various cellular processes. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may be dependent on the specific cell type and experimental conditions used.
Orientations Futures
There are several directions for future research on N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide. One area of focus could be on investigating the mechanism of action of this compound and identifying its cellular targets. This could lead to the development of more specific and effective therapeutic agents. Another area of focus could be on investigating the potential use of this compound as a drug delivery system. This could involve modifying the chemical structure of this compound to improve its targeting capabilities and reduce potential side effects. Finally, future research could also focus on investigating the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This compound has several advantages for use in lab experiments, including its stability and wide range of biological activities. However, its mechanism of action is not fully understood, and there are limitations to its use in lab experiments. Future research could focus on investigating the mechanism of action of this compound, its potential use as a drug delivery system, and its use in combination with other therapies.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-4-(2-ethoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This compound has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-4-(2-ethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-27-20-7-5-4-6-19(20)23-12-14-24(15-13-23)21(26)22-18-10-8-17(9-11-18)16(2)25/h4-11H,3,12-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAHFFRSDPSRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[2-(diethylamino)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115950.png)
![N-(4-bromophenyl)-2-[2-(4-chloro-2-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115961.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4115975.png)
![N-(3-fluorophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115980.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4115985.png)



![N-(3-acetylphenyl)-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4116014.png)
![2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4116019.png)

![N-(3-nitrophenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea hydrochloride](/img/structure/B4116031.png)
![2-[(5-ethyl-2-thienyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116044.png)
![ethyl 4-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116045.png)